molecular formula C19H22FN5O2S B3004353 (4-Amino-3-(pyrrolidine-1-carbonyl)isothiazol-5-yl)(4-(2-fluorophenyl)piperazin-1-yl)methanone CAS No. 1286695-93-9

(4-Amino-3-(pyrrolidine-1-carbonyl)isothiazol-5-yl)(4-(2-fluorophenyl)piperazin-1-yl)methanone

Cat. No.: B3004353
CAS No.: 1286695-93-9
M. Wt: 403.48
InChI Key: WLUWQTGASCIHMN-UHFFFAOYSA-N
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Description

The compound (4-Amino-3-(pyrrolidine-1-carbonyl)isothiazol-5-yl)(4-(2-fluorophenyl)piperazin-1-yl)methanone is a heterocyclic molecule featuring:

  • A 4-amino-isothiazole core substituted with a pyrrolidine-1-carbonyl group at position 2.
  • A methanone bridge connecting the isothiazole ring to a piperazine moiety, which is further substituted with a 2-fluorophenyl group.

Properties

IUPAC Name

[4-amino-3-(pyrrolidine-1-carbonyl)-1,2-thiazol-5-yl]-[4-(2-fluorophenyl)piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22FN5O2S/c20-13-5-1-2-6-14(13)23-9-11-25(12-10-23)19(27)17-15(21)16(22-28-17)18(26)24-7-3-4-8-24/h1-2,5-6H,3-4,7-12,21H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WLUWQTGASCIHMN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C(=O)C2=NSC(=C2N)C(=O)N3CCN(CC3)C4=CC=CC=C4F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22FN5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (4-Amino-3-(pyrrolidine-1-carbonyl)isothiazol-5-yl)(4-(2-fluorophenyl)piperazin-1-yl)methanone is a synthetic molecule that has garnered interest in pharmacological research due to its potential biological activities. This article synthesizes existing literature on its biological properties, mechanisms of action, and therapeutic potentials.

  • Molecular Formula : C19H22FN5O2S
  • Molecular Weight : 403.5 g/mol
  • CAS Number : 1286706-32-8

The biological activity of this compound is primarily attributed to its structural components, which include:

  • Isothiazole Ring : Known for its role in various biological activities, including antimicrobial and anticancer effects.
  • Piperazine Moiety : Frequently associated with central nervous system (CNS) activity, influencing neurotransmitter systems.

Anticancer Activity

Research has indicated that derivatives of isothiazole compounds often exhibit significant anticancer properties. A study on similar isothiazole derivatives showed moderate to strong growth inhibitory effects against human leukemia cell lines (L1210 and 6410) . The mechanism typically involves inducing apoptosis and inhibiting cell proliferation.

CompoundCell LineIC50 (µM)
Isothiazole DerivativeL121010
Isothiazole Derivative641015

Antimicrobial Activity

Compounds containing isothiazole structures have demonstrated antimicrobial properties. Specifically, studies have shown that modifications to the isothiazole ring can enhance activity against various pathogens, although specific data on this compound remains limited.

CNS Activity

Given the piperazine component, this compound may interact with serotonin and dopamine receptors, potentially leading to anxiolytic or antipsychotic effects. Similar piperazine derivatives have shown promise in treating anxiety disorders and schizophrenia .

Case Studies

  • Study on Anticancer Effects : A series of experiments conducted on various cancer cell lines revealed that compounds similar to this compound exhibited IC50 values ranging from 10 to 20 µM, indicating effective growth inhibition .
  • CNS Activity Assessment : In a behavioral study involving rodent models, compounds with piperazine structures were evaluated for their anxiolytic effects using the elevated plus maze test. Results suggested a significant reduction in anxiety-like behaviors at doses correlating with receptor binding affinities .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues from Thiazole and Pyrazole Families

Compound 4 and Compound 5 ():
  • Core Structure : Thiazole ring (vs. isothiazole in the target compound).
  • Substituents :
    • Compound 4 : 4-chlorophenyl, 4-fluorophenyl, triazolyl, and pyrazolyl groups.
    • Compound 5 : 4-fluorophenyl (two instances), triazolyl, and pyrazolyl groups.
  • Structural Features :
    • Both compounds exhibit near-planar conformations, with one fluorophenyl group oriented perpendicular to the molecular plane.
    • Crystallized in triclinic symmetry (space group P̄1) with two independent molecules per asymmetric unit .
Feature Target Compound Compound 4/5 (Thiazole Derivatives)
Core Heterocycle Isothiazole Thiazole
Fluorinated Groups 2-Fluorophenyl (piperazine) 4-Fluorophenyl (thiazole/triazole)
Bridging Unit Methanone Direct linkage via pyrazolyl-thiazole
Crystallography Not reported in evidence Triclinic (P̄1), two molecules/unit
Fipronil and Ethiprole ():
  • Core Structure : Pyrazole ring (vs. isothiazole).
  • Substituents :
    • Fipronil : 2,6-dichloro-4-(trifluoromethyl)phenyl, trifluoromethyl-sulfinyl.
    • Ethiprole : Ethylsulfinyl group.
  • Functional Role : Broad-spectrum insecticides targeting GABA receptors.
  • Key Difference: The target compound lacks sulfinyl or trifluoromethyl groups but shares amino and fluorinated aromatic motifs .

Conformational and Electronic Differences

  • Planarity vs. The target compound’s isothiazole-piperazine system may adopt a more rigid conformation.

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